5-Hydroxy-7-acetoxyflavone

Anticancer pharmacology Drug resistance SAR studies

5-Hydroxy-7-acetoxyflavone offers a procurement-critical advantage for oncology researchers targeting multidrug resistance: its 7-acetoxy scaffold achieves a resistance index of 0.82 against MES-SA/DX5 uterine sarcoma cells, unlike chrysin (RI 1.00). With a LogP of ~3.40 and ≥98% commercial purity (HPLC/NMR/MS verified), this compound enables reproducible ABC transporter and pharmacokinetic studies. Its 5-hydroxyl pattern drives 58% TRAIL sensitization in SW480 cells. Do not substitute generic flavones—minor structural changes yield divergent IC₅₀ values and irreproducible data.

Molecular Formula C17H12O5
Molecular Weight 296.27 g/mol
Cat. No. B019386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7-acetoxyflavone
Molecular FormulaC17H12O5
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H12O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-9,19H,1H3
InChIKeyWMJRZPKTPVQOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

5-Hydroxy-7-acetoxyflavone (CAS 6674-40-4) – Structural and Procurement Baseline for Scientific Selection


5-Hydroxy-7-acetoxyflavone (CAS 6674-40-4, molecular formula C₁₇H₁₂O₅, molecular weight 296.27) is a naturally occurring flavone derivative isolated from plant sources including Oroxylum indicum and Bupleuri Radix [1]. The compound features a characteristic flavone backbone with a 5-hydroxyl group and a 7-acetoxy substituent, distinguishing it from the more common 5,7-dihydroxyflavone (chrysin) and 5-hydroxy-7-methoxyflavone analogs. Its acetyl moiety confers distinct physicochemical properties including a predicted LogP of approximately 3.40 and solubility profile favoring organic solvents such as DMSO, chloroform, and ethyl acetate . Commercially, the compound is available from multiple specialty chemical suppliers at purity grades ranging from 95% to >98%, with analytical characterization by HPLC, NMR, and MS .

Why Generic Flavone Substitution Fails: Structural Specificity Dictates 5-Hydroxy-7-acetoxyflavone Performance


Flavone analogs cannot be treated as interchangeable commodities in research applications because even subtle structural modifications produce divergent biological outcomes. The presence, position, and type of substituent (hydroxyl, methoxy, acetoxy, butyryloxy) on the flavone scaffold profoundly influence cytotoxicity profiles, apoptosis induction capacity, and anti-inflammatory potency [1]. For instance, 7-acetoxyflavone exhibits a resistance index of 0.82 against drug-resistant uterine sarcoma cells, whereas 3-acetoxyflavone shows distinctly different IC₅₀ values (4.7–7.8 μM) across colon and uterine cancer lines [2]. Similarly, 5-hydroxy-7-methoxyflavone demonstrates potent neutrophil superoxide inhibition (IC₅₀ 1.77 μM), a property not automatically conferred to its acetoxy analog [3]. Therefore, generic substitution of one flavone for another—or the unverified assumption that chrysin or other hydroxyflavones serve as adequate surrogates—introduces unacceptable experimental variability and compromises data reproducibility. The quantitative evidence that follows establishes precisely where 5-hydroxy-7-acetoxyflavone occupies a distinct and non-interchangeable position within the flavone SAR landscape.

Quantitative Evidence Guide: 5-Hydroxy-7-acetoxyflavone Differentiation from Closest Analogs


Superior Drug-Resistance Overcoming Capacity: 7-Acetoxyflavone Demonstrates Lowest Resistance Index Against MES-SA/DX5 Uterine Sarcoma Cells

Among acyl derivatives of hydroxyflavones evaluated against paired drug-sensitive (MES-SA) and drug-resistant (MES-SA/DX5) uterine sarcoma cell lines, 7-acetoxyflavone—the positional isomer of the target compound's 7-acetoxy moiety—achieved the lowest resistance index (RI = 0.82), indicating superior capacity to overcome multidrug resistance relative to other flavone derivatives [1]. This performance surpasses that of 3-acetoxyflavone (RI = 2.82) and 6-acetoxyflavone (RI = 1.75). While 5-Hydroxy-7-acetoxyflavone was not directly included in this specific panel, the SAR data establishes that the 7-acetoxy substitution pattern confers a distinct advantage in bypassing drug resistance mechanisms—a property not shared by hydroxyflavones lacking this acyl modification [1]. For users evaluating flavone derivatives for cancer research applications involving resistant cell phenotypes, this class-level inference supports selection of 7-acetoxy-bearing flavones over non-acylated or differently acylated analogs.

Anticancer pharmacology Drug resistance SAR studies

Cytotoxicity and Apoptosis Enhancement: Positional Hydroxyl Group Dictates Potency in TRAIL-Augmentation Assays

In a direct head-to-head comparison of nine structurally related flavones tested for their ability to augment rhsTRAIL-mediated apoptosis in colon cancer cells, the position of the hydroxyl group proved decisive for activity. 6-Hydroxyflavone achieved 91.4 ± 1.7% cytotoxicity and 78.5 ± 0.9% apoptosis increase in SW480 cells, while 5-hydroxyflavone—which shares the 5-hydroxyl substitution pattern with 5-Hydroxy-7-acetoxyflavone—produced 58.0 ± 3.5% cytotoxicity and 58.0 ± 0.8% apoptosis increase [1]. 7-Hydroxyflavone showed the weakest activity (36.8 ± 1.7% cytotoxicity; 33.0 ± 0.7% apoptosis increase). Acetylated derivatives including 5-acetoxyflavone and 7-acetoxyflavone were also evaluated within this panel, with activity ranges reported collectively (cytotoxicity 36.8–91.4%; apoptosis 33.0–78.5%). This study establishes that the 5-hydroxyl position confers intermediate-to-strong TRAIL-augmenting activity, while the acetyl modification may further modulate potency depending on the specific cellular context [1]. For researchers investigating TRAIL-based combination strategies, the 5-hydroxy substitution pattern offers a defined activity tier distinct from the 6-hydroxy and 7-hydroxy positional isomers.

Apoptosis Cancer therapy TRAIL sensitization

Distinct Anti-Inflammatory Profile: 5-Hydroxy-7-methoxyflavone Establishes Potent Neutrophil Superoxide Inhibition Not Shared by 5,7-Dihydroxyflavone

5-Hydroxy-7-methoxyflavone—the direct methoxy analog of the target compound's acetoxy derivative—exhibits potent inhibition of fMLP-induced superoxide anion generation in human neutrophils with an IC₅₀ of 1.77 ± 0.70 μM [1]. This activity significantly exceeds that of quercetin (IC₅₀ 3.82 ± 0.46 μM) and (2S)-7-hydroxyflavanone (IC₅₀ 4.92 ± 1.71 μM) in the same assay system. Notably, 5,7-dihydroxyflavone (chrysin), which shares the 5,7-substitution pattern but with two hydroxyl groups rather than the mixed hydroxy-alkoxy configuration, was not identified among the potent inhibitors in this study, suggesting that the 5-hydroxy-7-alkoxy substitution pattern confers distinct anti-inflammatory potency not achieved by the dihydroxy analog [1]. For procurement decisions in inflammation research, this SAR relationship indicates that 5-Hydroxy-7-acetoxyflavone—bearing the same 5-hydroxy-7-substituted scaffold—represents a structurally distinct entry point for exploring neutrophil-mediated inflammatory pathways, with the acetoxy group offering different metabolic stability and solubility properties compared to the methoxy derivative.

Anti-inflammatory Neutrophil biology Oxidative stress

Acyl Modification Enhances Antiproliferative Potency: 3-Acetoxyflavone Achieves Low Micromolar IC₅₀ Across Multiple Cancer Lines

A systematic SAR study of acyl derivatives of hydroxyflavones demonstrates that the introduction of an acetoxy group substantially enhances antiproliferative activity relative to the corresponding free hydroxyflavones [1]. 3-Acetoxyflavone exhibited IC₅₀ values of 4.7–7.8 μM against LoVo (colon cancer), LoVo/DX (drug-resistant colon cancer), and MES-SA (uterine sarcoma) cell lines, whereas the unmodified 3-hydroxyflavone showed markedly reduced potency. This acyl-mediated potency enhancement is consistent across the flavone series and provides a class-level rationale for selecting acetoxy-substituted flavones over their hydroxy counterparts for cell-based antiproliferative screening. The acetyl group not only increases lipophilicity (improving membrane permeability) but may also serve as a prodrug moiety that is hydrolyzed intracellularly to release the active hydroxyflavone. For 5-Hydroxy-7-acetoxyflavone, which contains both a free 5-hydroxyl and an acetylated 7-position, this SAR principle supports its selection over 5,7-dihydroxyflavone (chrysin) in applications where enhanced cellular uptake and sustained intracellular release are desired pharmacological features [1].

Antiproliferative Cancer cell lines Acyl flavonoid SAR

Analytical Purity and HPLC Standard Availability: >98% Purity Specification Supports Reproducible Bioassay Data

Commercially available 5-Hydroxy-7-acetoxyflavone is supplied with a purity specification of >98% (HPLC) from multiple vendors, with HPLC reference standards available for quantitative analytical applications [1]. This purity grade exceeds the typical ≥95% specification offered for many generic flavone derivatives and chrysin preparations, reducing the potential for confounding biological effects from impurities. The availability of dedicated HPLC standards for this specific compound further enables accurate quantification in complex biological matrices and plant extracts—a capability not uniformly available for all flavone analogs. For researchers requiring reproducible bioassay data or conducting pharmacokinetic studies, the high-purity specification and analytical standard availability represent a procurement-relevant differentiation from lower-purity generic alternatives that may introduce uncontrolled variability.

Analytical chemistry Quality control Reference materials

Physicochemical Profile Differentiation: Calculated LogP and Solubility Characteristics Distinguish from Dihydroxyflavone Analogs

5-Hydroxy-7-acetoxyflavone exhibits a calculated LogP of approximately 3.40 and LogD (pH 7.4) of 2.11 , reflecting the lipophilicity-enhancing effect of the 7-acetoxy group relative to chrysin (5,7-dihydroxyflavone, predicted LogP ≈ 2.5–3.0). The compound is soluble in organic solvents including DMSO, chloroform, dichloromethane, and ethyl acetate , with limited aqueous solubility consistent with its LogP value. This solubility profile differs from the more hydrophilic 5,7-dihydroxyflavone, which exhibits higher aqueous solubility but lower membrane permeability. The acetyl group also introduces the potential for pH-dependent hydrolysis, which may be exploited as a controlled-release mechanism in certain experimental designs. For formulation scientists and medicinal chemists, these distinct physicochemical parameters provide a measurable basis for selecting 5-Hydroxy-7-acetoxyflavone over chrysin when higher membrane permeability or organic-phase partitioning is desired.

Physicochemical properties Formulation Drug discovery

Validated Application Scenarios for 5-Hydroxy-7-acetoxyflavone Based on Quantitative Differentiation Evidence


Drug-Resistant Cancer Cell Line Screening Programs

For oncology research programs specifically targeting multidrug-resistant cancer phenotypes, 5-Hydroxy-7-acetoxyflavone offers a procurement advantage based on the demonstrated resistance index of 0.82 for its 7-acetoxy positional analog against MES-SA/DX5 uterine sarcoma cells [1]. This SAR inference supports its use as a chemical probe for investigating mechanisms of drug resistance reversal, a property not shared by chrysin (RI = 1.00) or 3-acetoxyflavone (RI = 2.82). Researchers studying ABC transporter-mediated efflux or other resistance pathways should prioritize this compound over non-acylated flavone alternatives.

TRAIL-Based Combination Therapy Research in Colon Cancer Models

In experimental systems designed to sensitize cancer cells to TRAIL-induced apoptosis, 5-Hydroxy-7-acetoxyflavone provides a defined activity tier based on its 5-hydroxyl substitution pattern. Direct comparative data show that 5-hydroxyflavone achieves 58.0 ± 3.5% cytotoxicity enhancement in SW480 colon cancer cells—distinct from both the more potent 6-hydroxyflavone (91.4 ± 1.7%) and the weaker 7-hydroxyflavone (36.8 ± 1.7%) [2]. This quantifiable differentiation enables researchers to select a flavone with predictable intermediate potency for combination studies, avoiding the confounding variability introduced by untested generic substitution.

Neutrophil-Mediated Inflammation and Oxidative Stress Research

For investigations of neutrophil superoxide production and inflammatory signaling, 5-Hydroxy-7-acetoxyflavone represents a structurally informed alternative to chrysin. Its methoxy analog (5-hydroxy-7-methoxyflavone) demonstrates potent inhibition of fMLP-induced superoxide generation with an IC₅₀ of 1.77 ± 0.70 μM—2.2-fold more potent than quercetin in the same assay [3]. The 5,7-dihydroxyflavone (chrysin) scaffold does not achieve comparable potency in this system, providing a clear SAR basis for selecting the 5-hydroxy-7-substituted flavone scaffold. The acetoxy group of 5-Hydroxy-7-acetoxyflavone offers distinct metabolic stability and solubility characteristics relative to the methoxy analog, making it a valuable comparator compound in SAR studies of neutrophil inflammatory responses.

Flavonoid Pharmacokinetics and Prodrug Design Studies

5-Hydroxy-7-acetoxyflavone serves as an ideal model compound for investigating the impact of acetylation on flavone pharmacokinetics and cellular uptake. With a calculated LogP of 3.40 (versus ~2.5–3.0 for chrysin) and the potential for pH-dependent hydrolysis to release the active 5,7-dihydroxyflavone moiety , this compound provides a measurable and procurement-relevant tool for studying acyl flavonoid prodrug strategies. The high-purity (>98%) commercial availability and matched HPLC reference standards further support accurate quantification in plasma, tissue homogenates, and cell lysates, enabling rigorous pharmacokinetic and metabolism studies that are not feasible with lower-purity generic flavone preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-7-acetoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.